[4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione
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Overview
Description
[4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methanethione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the methanethione moiety is often added through thiolation reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methanethione moiety, converting it to a methanol derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazines, methoxyphenyl derivatives, and thiol-containing compounds.
Scientific Research Applications
[4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating conditions associated with cholinergic dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, thereby increasing its levels in the synaptic cleft. This action helps in alleviating symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): Another piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine (TFMPP): Known for its nonselective serotonin receptor agonist activity.
Uniqueness
[4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: stands out due to its dual inhibitory action on both AChE and BChE, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C26H28N2O2S |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C26H28N2O2S/c1-20-7-9-21(10-8-20)19-30-25-6-4-3-5-24(25)26(31)28-17-15-27(16-18-28)22-11-13-23(29-2)14-12-22/h3-14H,15-19H2,1-2H3 |
InChI Key |
VLYXKHZHAPMFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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